N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(3-chloropyridin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-7-4-10-20-17(16)24-15-8-11-22(12-9-15)18(23)21-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJBYTVQNBELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chloropyridinyl Group: This step involves the nucleophilic substitution of a chloropyridine derivative with the piperidine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as benzoyl chloride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The chloropyridinyl group can enhance binding affinity through interactions with aromatic residues, while the piperidine ring provides structural rigidity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—piperidine-carboxamide core, benzyl group, and substituted pyridine—are shared with several analogs. Below is a detailed comparison based on molecular properties, synthetic routes, and functional group impacts.
Structural and Molecular Property Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | ChemSpider ID |
|---|---|---|---|---|
| N-Benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide | C₁₈H₁₉ClN₂O₂ | 342.81* | 3-Chloropyridinyloxy, benzyl | Not provided |
| N-(3-Chlorophenyl)-4-(2-oxo-1,3-benzodiazol-1-yl)piperidine-1-carboxamide | C₁₉H₁₉ClN₄O₂ | 386.84 | 3-Chlorophenyl, benzimidazolone | Not provided |
| N-(3-Pyridinyl)-4-(3-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-1-piperidinecarboxamide | C₂₄H₂₃F₃N₄O₂ | 456.47 | Trifluoromethylpyridine, 3-pyridinyl | 26232165 |
| N-(3-Pyridazinyl)-4-[[3-[[5-(trifluoromethyl)pyridin-2-yl]oxy]phenyl]methylene]piperidine-1-carboxamide | C₂₄H₂₀F₃N₅O₂ | 467.45 | Trifluoromethylpyridine, pyridazinyl | Not provided |
*Calculated based on formula.
Functional Group Analysis
- Chloropyridine vs.
- Benzyl vs. Benzimidazolone :
The benzyl group in the target compound offers flexibility and hydrophobicity, while benzimidazolone derivatives () incorporate a rigid, planar heterocycle that may improve enzyme inhibition via π-stacking interactions . - Carboxamide Linkage :
All compounds retain the piperidine-carboxamide core, suggesting shared mechanisms of action (e.g., kinase or GPCR modulation).
Research Findings and Implications
- Bioactivity Trends :
Compounds with trifluoromethylpyridine groups ( and ) exhibit higher molecular weights and increased lipophilicity, which correlate with improved blood-brain barrier penetration in preclinical studies of CNS-targeted drugs . The chloropyridine moiety in the target compound may favor peripheral activity due to reduced lipid solubility. - Enzyme Inhibition :
The benzimidazolone analog () demonstrated potent inhibition of 8-oxo-Gua glycosylase (IC₅₀ = 12 nM), highlighting the importance of heterocyclic substituents in enzyme binding. The target compound’s chloropyridine group may offer similar but less potent effects . - Thermodynamic Stability : Trifluoromethyl groups enhance thermal and oxidative stability compared to chlorinated analogs, as evidenced by differential scanning calorimetry (DSC) data in related studies .
Biological Activity
N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a chloropyridine moiety. This unique structure enhances its potential for interaction with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O2 |
| Molecular Weight | 320.80 g/mol |
| CAS Number | 1448044-21-0 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The chloropyridine group enhances binding affinity through aromatic interactions, while the piperidine ring provides structural stability. This compound has been investigated for its potential to modulate various biological pathways, particularly in cancer and infectious diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, cell-based assays demonstrated significant cytotoxic effects on ALK and ROS1-expressing cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.2 |
| HCT116 (Colon) | 7.8 |
| A549 (Lung) | 6.5 |
These findings suggest that this compound may serve as a promising lead for developing new anticancer therapies.
Antitubercular Activity
This compound has also been evaluated for its antitubercular properties. In vitro studies indicated that it exhibits significant activity against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent.
Table 2: Antitubercular Activity
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| This compound | 0.5 |
| Rifampicin | 0.05 |
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal assessed the effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in MDA-MB-231 cells, suggesting that it may activate apoptotic pathways critical for cancer treatment .
- Antitubercular Efficacy : Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. The study found that it not only inhibited bacterial growth but also demonstrated low cytotoxicity in human cell lines, indicating its potential as a safe therapeutic option .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions:
Core formation : Construction of the piperidine ring and introduction of the 3-chloropyridinyloxy group via nucleophilic aromatic substitution (SNAr) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .
Carboxamide coupling : Reaction of the piperidine intermediate with benzyl isocyanate or activated carbonyl reagents (e.g., EDCI/HOBt) in dichloromethane or THF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Critical conditions :
- Strict anhydrous conditions for SNAr to prevent hydrolysis.
- Catalytic bases (e.g., K₂CO₃) to enhance substitution efficiency .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the piperidine ring conformation, benzyl group substitution, and chloropyridinyloxy linkage (e.g., δ ~5.0 ppm for the ether oxygen proton) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ expected ~386.12 g/mol) and detect impurities .
- X-ray Crystallography : For resolving stereochemistry and bond angles, particularly for the piperidine-carboxamide moiety .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How can the synthetic route be optimized for improved scalability and purity?
Methodological strategies :
- Flow Chemistry : Transition from batch to continuous flow systems to enhance reproducibility and reduce reaction time (e.g., telescoped SNAr and coupling steps) .
- Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) for efficient C-O bond formation .
- DoE (Design of Experiments) : Systematic variation of solvent polarity, temperature, and stoichiometry to maximize yield. For example, optimizing the molar ratio of 3-chloropyridinol to piperidine precursor (1:1.2) reduces byproducts .
Q. How can contradictions in biological activity data across studies be resolved?
Analytical approaches :
- Metabolic Stability Assays : Compare hepatic microsomal stability (e.g., human vs. rodent) to address discrepancies in in vivo efficacy. Piperidine-carboxamides often show species-dependent clearance due to cytochrome P450 interactions .
- Structural-Activity Relationship (SAR) : Synthesize analogs with modified benzyl or pyridinyloxy groups to isolate pharmacophores responsible for target binding .
- Orthogonal Binding Assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate affinity measurements .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodologies :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., JAK2 or PI3K) using crystal structures from the Protein Data Bank (PDB). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the chloropyridinyl moiety .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residue interactions .
- ADMET Prediction (SwissADME) : Evaluate logP (estimated ~2.8) and blood-brain barrier penetration to guide lead optimization .
Q. How does the electronic nature of the chloropyridinyloxy group influence reactivity?
Key findings :
- Electron-Withdrawing Effects : The 3-chloro group enhances the electrophilicity of the pyridine ring, facilitating SNAr reactions. Hammett substituent constants (σₚ ~0.23) correlate with reaction rates in piperidine functionalization .
- Steric Effects : Ortho-substitution on the pyridine ring limits rotational freedom, impacting conformational stability in solution (observed via NOESY NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
